3-(2-Methylpropoxy)aniline
Overview
Description
3-(2-Methylpropoxy)aniline, also known as 3-isobutoxyphenylamine, is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . It is a colorless to yellow liquid with a faint odor and is commonly used in various industries, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxy)aniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 3-nitroaniline with isobutyl bromide in the presence of a base such as potassium carbonate, followed by reduction of the nitro group to an amine . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound from nitro precursors.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Methylpropoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-Methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group.
3-Ethoxyaniline: Contains an ethoxy group instead of an isobutoxy group.
3-Butoxyaniline: Has a butoxy group instead of an isobutoxy group.
Uniqueness
3-(2-Methylpropoxy)aniline is unique due to its specific isobutoxy substituent, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing specific chemical reactions and applications in various fields .
Properties
IUPAC Name |
3-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYOPVIODQBPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424557 | |
Record name | 3-(2-methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37532-43-7 | |
Record name | 3-(2-methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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